(S)-Propiram

Description

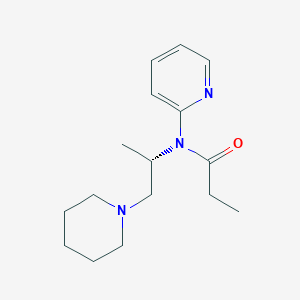

Structure

3D Structure

Properties

CAS No. |

16571-89-4 |

|---|---|

Molecular Formula |

C16H25N3O |

Molecular Weight |

275.39 g/mol |

IUPAC Name |

N-[(2S)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m0/s1 |

InChI Key |

ZBAFFZBKCMWUHM-AWEZNQCLSA-N |

SMILES |

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |

Isomeric SMILES |

CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CCCCC2 |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |

Other CAS No. |

16571-89-4 |

Synonyms |

N-[[S,(+)]-1-Methyl-2-piperidinoethyl]-N-(2-pyridyl)propionamide |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for S Propiram

Historical Context of Chiral Resolution for Propiram Isomers

Historically, the separation of enantiomers from a racemic mixture, a process known as chiral resolution, was the primary method for obtaining stereochemically pure compounds. For a compound like Propiram, which contains a single stereocenter, initial synthetic routes would have produced a racemic mixture of (S)-Propiram and (R)-Propiram. The separation of these enantiomers would then be achieved through various resolution techniques.

One of the most common classical resolution methods involves the formation of diastereomeric salts. This process entails reacting the racemic Propiram, which is basic due to the piperidine (B6355638) nitrogen, with a chiral acid resolving agent. The resulting diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. Subsequent neutralization of the separated diastereomeric salts would yield the individual (S)- and (R)-enantiomers of Propiram.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Dibenzoyltartaric Acid | Dicarboxylic Acid Derivative |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid |

| (-)-Mandelic Acid | α-Hydroxy Acid |

Alternatively, chromatographic methods employing a chiral stationary phase (CSP) can be utilized for the separation of enantiomers. In this technique, the racemic Propiram is passed through a column packed with a chiral material. The differential interaction between the enantiomers and the CSP leads to their separation, allowing for the isolation of the desired (S)-isomer. While effective, chiral resolution inherently results in a maximum theoretical yield of 50% for the desired enantiomer from the racemate, making it a less atom-economical approach compared to asymmetric synthesis.

Contemporary Enantioselective Synthesis Strategies for this compound

Modern synthetic chemistry has increasingly focused on the development of enantioselective methods that directly produce the desired stereoisomer, thereby avoiding the limitations of chiral resolution. These strategies are designed to control the stereochemical outcome of a reaction, leading to a high enantiomeric excess (ee) of the target molecule.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, a key step would be the stereoselective formation of the 2-substituted piperidine ring.

A plausible strategy involves the asymmetric hydrogenation of a suitably substituted pyridine (B92270) precursor. The use of a chiral transition metal catalyst, such as an iridium complex with a chiral phosphine ligand, can facilitate the enantioselective reduction of the pyridinium salt to the corresponding piperidine. nih.govnih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 2: Representative Chiral Ligands for Asymmetric Hydrogenation

| Ligand | Metal Commonly Used |

| BINAP | Ruthenium, Rhodium |

| MeO-BoQPhos | Iridium |

| P-Phos | Ruthenium, Rhodium |

| JOSIPHOS | Rhodium, Iridium |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. sigmaaldrich.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be employed to direct the formation of the 2-propylpiperidine core. For instance, a chiral amine auxiliary, such as one derived from an amino acid, could be condensed with a suitable precursor to form a chiral imine. researchgate.net Subsequent diastereoselective addition of a propyl nucleophile to this imine, followed by cyclization and removal of the auxiliary, would afford (S)-2-propylpiperidine, a key intermediate for this compound. Evans' oxazolidinone auxiliaries are another class of powerful chiral auxiliaries that could be adapted for the asymmetric alkylation of a precursor to establish the chiral center. rsc.org

Biocatalytic Transformations for Enantiopure Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. researchgate.netrsc.org Enzymes operate under mild conditions and often exhibit excellent enantioselectivity. For the synthesis of this compound, enzymes could be used to generate key chiral building blocks.

For example, a ketoreductase (KRED) could be employed for the asymmetric reduction of a ketone precursor to a chiral alcohol with high enantiomeric excess. This chiral alcohol could then be further elaborated to construct the (S)-2-propylpiperidine ring. Alternatively, transaminases could be used for the asymmetric synthesis of a chiral amine precursor. The growing library of commercially available and engineered enzymes makes biocatalysis an increasingly attractive option for the synthesis of enantiopure pharmaceuticals. researchgate.net

Stereoselective Construction of Key Heterocyclic Scaffolds

The piperidine ring is a common motif in many natural products and pharmaceuticals, and numerous methods have been developed for its stereoselective construction. ajchem-a.comrsc.orgnih.gov These methods can be broadly categorized into cyclization reactions of acyclic precursors and modifications of existing heterocyclic systems.

A potential strategy for the stereoselective synthesis of the (S)-2-propylpiperidine core of Propiram could involve a domino Mannich-Michael reaction. researchgate.net This approach could utilize a chiral amine to induce asymmetry in the formation of the piperidine ring from acyclic starting materials. Another powerful method is the double reductive amination of a 1,5-dicarbonyl compound with a chiral amine, where a chiral auxiliary can control the stereochemical outcome of the cyclization. nih.gov

Development and Optimization of Scalable Enantiopure Production Methods

The transition from a laboratory-scale synthesis to a large-scale industrial production process presents numerous challenges. For the synthesis of this compound, a scalable and economically viable route is essential. This requires careful consideration of factors such as the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification.

Asymmetric catalytic methods are often favored for large-scale production due to the low catalyst loading required. However, the cost and potential toxicity of the metal catalysts can be a concern. Biocatalytic processes are also highly scalable and offer the advantage of being environmentally benign. rsc.org The optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is crucial for maximizing yield and enantioselectivity while ensuring a robust and reproducible process. The development of continuous flow processes for enantioselective synthesis is also an area of active research that could offer significant advantages for the production of this compound.

An article on the advanced chiral analytical and characterization techniques specifically for this compound, as outlined in the provided structure, cannot be generated at this time.

To fulfill the request for a thorough and scientifically accurate article complete with data tables and detailed research findings, it is necessary to have access to studies that have successfully applied these methods to Propiram enantiomers. Such studies would provide critical parameters, including the types of chiral stationary phases used, mobile phase compositions, derivatization agents (if any), and resulting data on resolution and enantiomeric purity.

Without this specific information, any generated content would be overly general and would not meet the explicit requirements of the prompt to focus solely on this compound and include detailed, data-driven findings. Creating such an article would require speculation or the use of data from unrelated compounds, which would violate the instructions for accuracy and strict adherence to the subject matter.

Advanced Chiral Analytical and Characterization Techniques for S Propiram

Chiral Electrophoretic Methodologies

Capillary Electrophoresis (CE) for Enantiomer Resolution

Capillary Electrophoresis (CE) is a powerful technique for the enantioseparation of chiral drugs. The fundamental principle of CE involves the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. For the resolution of enantiomers, which possess identical physical and chemical properties in an achiral environment, a chiral selector must be introduced into the background electrolyte (BGE).

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for pharmaceutical analysis. researchgate.net These cyclic oligosaccharides create a chiral cavity into which the enantiomers can transiently include. The formation of these temporary diastereomeric complexes between the chiral selector and each enantiomer results in different apparent electrophoretic mobilities, thus enabling their separation. researchgate.net The degree of resolution is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the BGE, temperature, and the applied voltage. For instance, the separation of weak base enantiomers can be achieved using hydroxypropyl-β-cyclodextrin in the background electrolyte. researchgate.net The versatility of CE allows for the optimization of these parameters to achieve baseline separation for various compounds, including those structurally similar to Propiram. mdpi.com

| Parameter | Influence on Enantiomeric Resolution | Typical Conditions |

| Chiral Selector | Forms transient diastereomeric complexes with enantiomers, leading to differential migration. | Cyclodextrins (e.g., HS-γ-CD), crown ethers, chiral surfactants. |

| Background Electrolyte (BGE) pH | Affects the charge of the analyte and the electroosmotic flow (EOF), influencing migration times and interactions. | Often phosphate (B84403) or borate (B1201080) buffers, pH adjusted for optimal analyte ionization and selector interaction. |

| Applied Voltage | Higher voltages can lead to shorter analysis times and sharper peaks, but may generate excessive Joule heating. | 10-30 kV |

| Temperature | Affects buffer viscosity, selector-analyte binding constants, and migration times. | Controlled, typically around 25°C. |

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the application of CE to neutral and sparingly soluble compounds, as well as mixtures of charged and neutral species. nih.govijpsonline.com The technique involves the addition of a surfactant (such as sodium dodecyl sulfate, SDS) to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.org This results in the formation of micelles, which act as a pseudo-stationary phase.

Separation in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the micellar pseudo-stationary phase. nih.gov For chiral separations, a chiral selector can be incorporated into the micellar system. This can be achieved by using a chiral surfactant to form the micelles or by adding a chiral selector (like a cyclodextrin) to the BGE containing achiral micelles. researchgate.net Analytes interact with the chiral selector within the micelle or at its surface, leading to the separation of enantiomers. MEKC is particularly valuable in pharmaceutical analysis for its high efficiency, speed, and ability to analyze complex mixtures. ijpsonline.comnih.gov

| Technique Feature | Description | Relevance to Chiral Analysis |

| Principle | Separation based on differential partitioning between an aqueous phase and a micellar pseudo-stationary phase. wikipedia.org | Extends CE to neutral chiral compounds and allows for unique selectivity mechanisms. |

| Pseudo-stationary Phase | Micelles formed from surfactants (e.g., SDS) added to the BGE. researchgate.net | Can be made chiral by using chiral surfactants or adding chiral selectors to the BGE. |

| Selectivity Manipulation | Can be altered by changing the surfactant type, concentration, or adding organic modifiers or chiral additives. researchgate.net | Provides multiple avenues to optimize the separation of enantiomers. |

| Applications | Analysis of neutral and charged solutes, complex mixtures, and pharmaceutical formulations. nih.govnih.gov | Suitable for purity testing and enantiomeric excess determination in drug substances. |

Spectroscopic and Diffractometric Characterization of (S)-Propiram Stereoisomers

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com The technique relies on the diffraction pattern produced when a single, high-quality crystal is irradiated with X-rays. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

To determine the absolute configuration of a chiral molecule like this compound, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. ed.ac.uk When the crystal contains an atom that scatters X-rays anomalously (typically an atom heavier than oxygen), the intensity differences between Friedel pairs of reflections (hkl and -h-k-l) can be measured. researchgate.net This effect, known as the Bijvoet difference, allows for the direct determination of the absolute structure of the molecule in the crystal, thereby confirming whether the configuration is R or S. nih.gov While obtaining a suitable crystal can be a challenge, the result is considered the "gold standard" for absolute stereochemical assignment. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net Since enantiomers interact differently with circularly polarized light, they produce CD spectra that are exact mirror images of each other. chiralabsxl.com This characteristic makes CD spectroscopy a powerful and sensitive tool for stereochemical assignment.

The primary application of CD in this context is the assignment of absolute configuration, which is typically achieved by comparing the experimental CD spectrum of an unknown sample to that of a reference compound with a known configuration. chiralabsxl.com If the compounds are structurally analogous, a direct comparison of their spectra can establish the stereochemistry. For molecules with multiple chromophores, the exciton (B1674681) coupling theory can be applied to definitively determine the absolute stereochemistry from the sign of the CD signal. chiralabsxl.com While not an absolute method on its own like X-ray crystallography, CD spectroscopy provides a definitive reference for relative stereochemical assignment and is invaluable for confirming the identity of a specific enantiomer. nih.govunipi.it

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereoisomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for elucidating molecular structure. creative-biostructure.com While standard NMR spectra of enantiomers are identical, advanced techniques can be employed to differentiate and characterize stereoisomers. wikipedia.org

One common approach is the use of chiral derivatizing agents (CDAs) , such as Mosher's acid. wikipedia.orgnih.gov The chiral compound is reacted with the CDA to form a pair of diastereomers. Diastereomers have distinct physical properties and, therefore, produce different NMR spectra, allowing for the quantification of each enantiomer in the original mixture. wikipedia.org

Another method involves using chiral solvating agents (CSAs) or chiral lanthanide shift reagents . These agents form transient, weak diastereomeric complexes with the enantiomers directly in the NMR tube, leading to the separation of signals for the respective enantiomers in the resulting spectrum. wikipedia.org

Furthermore, advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) , can provide information about the spatial proximity of atoms within a molecule. For diastereomers or chiral molecules complexed with a chiral agent, NOESY can reveal differences in their 3D structures and conformations, aiding in stereochemical characterization. creative-biostructure.comresearchgate.net Solid-state NMR can also be used to establish stereochemistry by comparing experimental carbon-13 tensor values with computed values for possible stereoisomers. nih.gov

| NMR Technique | Principle for Stereoisomer Characterization |

| Chiral Derivatizing Agents (CDAs) | Covalent reaction of enantiomers with a chiral reagent to form diastereomers, which are distinguishable by NMR. wikipedia.orgnih.gov |

| Chiral Solvating Agents (CSAs) | Non-covalent interaction of enantiomers with a chiral solvent or additive to form transient diastereomeric complexes, inducing chemical shift differences. wikipedia.org |

| 2D NOESY/ROESY | Measures through-space correlations between protons, revealing differences in the 3D conformation and spatial arrangement of diastereomers. creative-biostructure.com |

| Solid-State NMR | Compares experimental and computationally predicted chemical shift tensor values to determine relative stereochemistry. nih.gov |

Mass Spectrometry for Chiral Purity and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool in pharmaceutical analysis for its sensitivity and specificity in identifying and quantifying compounds based on their mass-to-charge ratio (m/z). While standard MS cannot distinguish between enantiomers due to their identical mass, it is crucial for assessing chiral purity when coupled with a chiral separation technique and for comprehensive impurity profiling. researchgate.netchimia.ch

For chiral purity analysis, MS is often coupled with chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). nih.gov The separation technique first resolves the enantiomers, which then enter the mass spectrometer for detection and quantification. This hyphenated approach (e.g., LC-MS) combines the resolving power of chromatography with the sensitive and selective detection of mass spectrometry. chimia.ch Tandem mass spectrometry (MS/MS) can further enhance selectivity, which is particularly useful for analyzing samples in complex biological matrices. nih.gov

Impurity profiling involves the detection, identification, and quantification of any unwanted chemical substances in a drug product. enovatia.com LC-MS is a primary technique for this purpose. It can detect impurities even at very low levels. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of an unknown impurity. Subsequent fragmentation of the impurity ion using MS/MS provides structural information that is crucial for its identification. enovatia.com This allows for a comprehensive characterization of the purity profile of this compound, ensuring that any synthesis-related byproducts or degradation products are identified and controlled.

Molecular Pharmacology and Receptor Interaction Dynamics of S Propiram

Opioid Receptor Subtype Binding Profiles and Selectivity

The analgesic and other pharmacological effects of opioid compounds are mediated through their interaction with specific opioid receptors. The primary classes of these receptors are mu (μ), kappa (κ), and delta (δ). wikipedia.orgnih.gov Each opioid drug has a unique binding affinity for these different receptor subtypes, which dictates its specific pharmacological profile. wikipedia.org

Mu (μ)-Opioid Receptor Agonism and Antagonism by (S)-Propiram

This compound is characterized as a partial agonist of the μ-opioid receptor. wikipedia.org This means that while it binds to the receptor, it produces a weaker response than a full agonist like morphine. nih.gov Concurrently, it exhibits weak antagonist activity at the μ-receptor, which is considerably less potent than its agonist effects. wikipedia.org This dual activity places it in the category of partial agonist-antagonists of the morphine type, a group that also includes drugs like buprenorphine and profadol. nih.gov These types of drugs are noted for their high affinity for the μ-receptor but possess low intrinsic activity. nih.gov The μ-opioid receptor is a G-protein coupled receptor (GPCR) and is the primary target for many widely used opioid analgesics. iiab.menih.gov

Interactive Table: Binding Affinity of Opioid Drugs at the Human μ-Opioid Receptor This table includes a selection of opioid drugs for comparative purposes and is based on a single binding assay for consistency.

| Drug | Ki (nM) | Category based on Ki |

|---|---|---|

| Sufentanil | 0.138 | < 1 nM |

| Buprenorphine | < 1 | < 1 nM |

| Oxymorphone | < 1 | < 1 nM |

| Hydromorphone | < 1 | < 1 nM |

| Levorphanol | < 1 | < 1 nM |

| Butorphanol | < 1 | < 1 nM |

| Morphine | 1-100 | 1-100 nM |

| Fentanyl | 1-100 | 1-100 nM |

| Methadone | 1-100 | 1-100 nM |

| Alfentanil | 1-100 | 1-100 nM |

| Diphenoxylate | 1-100 | 1-100 nM |

| Oxycodone | 1-100 | 1-100 nM |

| Hydrocodone | 1-100 | 1-100 nM |

| Nalbuphine | 1-100 | 1-100 nM |

| Pentazocine | > 100 | > 100 nM |

| Propoxyphene | > 100 | > 100 nM |

| Meperidine | > 100 | > 100 nM |

| Codeine | > 100 | > 100 nM |

| Tramadol | 12,486 | > 100 nM |

Data sourced from a study using a single binding assay in a cell membrane preparation expressing recombinant human MOR for comparative analysis. nih.gov

Kappa (κ)-Opioid Receptor Interaction Studies

The interaction of this compound with the kappa (κ)-opioid receptor is not well understood. wikipedia.org The κ-opioid receptor is a G-protein coupled receptor that binds dynorphins as its primary endogenous ligands. wikipedia.orgfrontiersin.org Activation of the κ-opioid receptor is associated with analgesia, but also with less desirable effects such as dysphoria and hallucinations, which has limited the clinical use of κ-agonists. frontiersin.orgfrontiersin.org The receptor is coupled to the Gi/G0 protein, and its activation leads to an inhibitory effect in neurons. wikipedia.org

Delta (δ)-Opioid Receptor Interaction Studies

Similar to the kappa receptor, the specific interactions of this compound with the delta (δ)-opioid receptor have not been extensively characterized. wikipedia.org The δ-opioid receptor is an inhibitory G-protein coupled receptor with enkephalins as its endogenous ligands. wikidoc.org There is evidence of modulatory interactions between μ and δ receptors, where δ receptor agonists can enhance the analgesic effects of μ agonists, and δ antagonists can reduce the development of tolerance to μ agonists. nih.gov

Sigma (σ)-Receptor Modulation and Physical Association with Opioid Receptors

While once classified as opioid receptors, sigma (σ) receptors are now considered a distinct class of proteins. nih.gov These receptors are implicated in a variety of cellular functions and can modulate the signaling of opioid receptors. nih.gov Studies have shown that σ-receptors can physically associate with μ-opioid receptors, suggesting a direct interaction between these proteins. nih.gov This interaction can modulate opioid transduction without directly competing for the opioid receptor binding site. nih.gov Specifically, σ-receptor antagonists have been found to enhance the potency of opioid-induced G-protein activation. nih.gov The effects of this compound on the σ-receptor system are not well understood. wikipedia.org

N-Methyl-D-Aspartate (NMDA) Receptor Considerations

The N-methyl-D-aspartate (NMDA) receptor, a primary excitatory glutamate (B1630785) receptor in the brain, is involved in synaptic plasticity and pain transmission. nih.govscielo.br While some opioid-related compounds are known to interact with the NMDA receptor system, the effects of this compound on this system are not well understood. wikipedia.orgumich.edu

G-Protein Coupled Receptor (GPCR) Signaling Pathway Engagement

Opioid receptors, including the μ, κ, and δ subtypes, are members of the G-protein coupled receptor (GPCR) superfamily. nih.govnih.govwikipedia.org The binding of an agonist to a GPCR initiates a conformational change in the receptor, leading to the activation of associated G-proteins. nih.govwikipedia.org This, in turn, triggers a cascade of intracellular signaling events. nih.gov For opioid receptors, this typically involves the inhibitory Gi/G0 proteins, which lead to effects like the inhibition of adenylyl cyclase and the modulation of ion channels. wikipedia.orgnih.gov The interaction of σ-receptors with GPCRs, including opioid receptors, can further modulate these signaling pathways. nih.gov For instance, σ1-receptor antagonists can potentiate both opioid and muscarinic acetylcholine (B1216132) receptor-mediated stimulation of G-proteins, suggesting a broader role for σ-receptors in modulating GPCR signaling. nih.gov

This compound-Induced [³⁵S]GTPγS Binding Assays

The functional activity of this compound at G-protein coupled receptors (GPCRs), such as opioid receptors, is frequently quantified using [³⁵S]GTPγS binding assays. nih.govcreative-bioarray.com This type of assay provides a direct measure of a ligand's ability to induce receptor-mediated G-protein activation, which is a critical initial step in the intracellular signaling cascade. wikipedia.org The binding of an agonist like this compound to its receptor promotes a conformational change in the receptor, which in turn facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G-protein. nih.gov

The assay utilizes [³⁵S]GTPγS, a radiolabeled, non-hydrolyzable analog of GTP. nih.govrevvity.com Because the γ-thiophosphate bond is resistant to the intrinsic GTPase activity of the Gα subunit, the activated Gα-[³⁵S]GTPγS complex accumulates within the cell membrane preparation. creative-bioarray.com The amount of incorporated radioactivity is then measured, typically via liquid scintillation counting after separating bound from unbound radioligand by filtration. researchgate.net This measurement serves as a quantitative index of receptor activation. creative-bioarray.comresearchgate.net Through these experiments, key pharmacological parameters for this compound, such as its potency (EC₅₀) and maximal efficacy (Eₘₐₓ) relative to a standard agonist, can be determined. creative-bioarray.com The assay is particularly useful for differentiating between full agonists, partial agonists, and antagonists, as it measures an event proximal to receptor activation, often with a lower degree of receptor reserve compared to downstream functional assays. nih.gov

| Component/Step | Description & Purpose |

| Receptor Preparation | Cell membranes expressing the opioid receptor of interest are isolated. This provides the biological substrate for the binding assay. |

| This compound | The test ligand (agonist) is added at various concentrations to stimulate the receptors. |

| [³⁵S]GTPγS | A non-hydrolyzable, radiolabeled GTP analog that binds to the Gα subunit upon receptor activation. nih.govrevvity.com Its accumulation is the measured endpoint. |

| GDP | Often included in the assay buffer to ensure G-proteins are in an inactive, GDP-bound state before agonist stimulation. |

| Incubation | All components are incubated together, allowing for receptor binding, G-protein activation, and [³⁵S]GTPγS incorporation. researchgate.net |

| Filtration & Counting | The mixture is filtered to separate the membranes (with bound [³⁵S]GTPγS) from the unbound radioligand. The radioactivity on the filter is then quantified. researchgate.net |

| Data Analysis | The results are used to generate concentration-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound. creative-bioarray.com |

Ligand-Receptor Coupling Efficacy and Intrinsic Activity Evaluation

Ligand efficacy is a fundamental concept in pharmacology that describes the ability of a drug to produce a biological response upon binding to a receptor. nih.gov It is distinct from affinity, which describes the strength of binding. Efficacy is quantified by the maximal response (Eₘₐₓ) a ligand can elicit. nih.gov Intrinsic activity is a related term that normalizes the efficacy of a test ligand to that of a full agonist, which is defined as having an intrinsic activity of 1. annualreviews.org

Propiram is characterized as an opioid with partial agonist and weak antagonist properties. researchgate.net This classification indicates that this compound possesses intermediate intrinsic activity. When it binds to an opioid receptor, it stabilizes a receptor conformation that leads to G-protein activation, but less effectively than a full agonist like morphine or DAMGO. biorxiv.org Consequently, this compound produces a sub-maximal response, even at saturating concentrations. revvity.com

The evaluation of intrinsic activity is crucial for understanding the therapeutic profile of a compound. annualreviews.org Partial agonists like this compound can be advantageous as they may exhibit a ceiling effect for their biological actions. The molecular origins of efficacy are complex, arising from the specific interactions between the ligand and the receptor's binding pocket, which collectively translate into a specific degree of receptor conformational change and subsequent signaling output. nih.govbiorxiv.org

| Ligand Type | Receptor Interaction | Intrinsic Activity | Efficacy (Eₘₐₓ) | Example |

| Full Agonist | Binds and fully activates the receptor, producing a maximal response. | 1 | 100% | Morphine |

| Partial Agonist | Binds and partially activates the receptor, producing a sub-maximal response. revvity.com | >0 and <1 | <100% | This compound |

| Antagonist | Binds to the receptor but does not induce a conformational change for activation; it has no efficacy and blocks agonist binding. revvity.com | 0 | 0% | Naloxone |

Stereospecificity in Receptor Binding and Functional Activity

Comparative Analysis of this compound and (R)-Propiram at Opioid Receptors

The interaction of ligands with opioid receptors is characterized by a high degree of stereospecificity, a hallmark of binding to chiral protein targets. journals.co.zafrontiersin.org Chirality refers to the existence of molecules as non-superimposable mirror images, known as enantiomers (e.g., (S)- and (R)-forms). numberanalytics.com For opioids, pharmacological activity, particularly analgesia, almost exclusively resides in the levorotatory (-) isomer, which corresponds to a specific three-dimensional configuration at the chiral center. journals.co.za

This principle implies a significant difference in the biological activity between the (S)- and (R)-enantiomers of propiram. The opioid receptor's binding pocket is itself asymmetric, composed of chiral amino acid residues. This allows it to preferentially recognize and bind one enantiomer over the other, a process known as chiral recognition. numberanalytics.comnih.gov The enantiomer that achieves a more complementary fit with the receptor will exhibit higher binding affinity. nih.gov Furthermore, the precise orientation within the binding site dictates the ability of the ligand to induce the necessary conformational change in the receptor to trigger signal transduction. hzdr.de It is therefore expected that this compound and (R)-Propiram will display markedly different affinities and activities at opioid receptors, with one enantiomer being significantly more potent and efficacious than the other.

| Parameter | This compound (Hypothesized Active Enantiomer) | (R)-Propiram (Hypothesized Inactive Enantiomer) | Rationale |

| Binding Affinity (Kᵢ) | Lower Kᵢ value (Higher Affinity) | Higher Kᵢ value (Lower Affinity) | The active enantiomer achieves a more optimal three-dimensional fit within the chiral binding pocket of the opioid receptor. journals.co.za |

| Potency (EC₅₀) | Lower EC₅₀ value (Higher Potency) | Higher EC₅₀ value (Lower Potency) | Higher affinity and more efficient receptor activation lead to a functional response at lower concentrations. |

| Efficacy (Eₘₐₓ) | Sub-maximal response (Partial Agonist Activity) | Negligible or no response | Only the proper stereochemical arrangement can effectively induce the receptor's active conformation required for G-protein coupling. hzdr.de |

Chiral Influence on Ligand-Receptor Interaction Parameters (Potency, Efficacy)

Chirality is a critical determinant of a drug's pharmacological profile, profoundly influencing both potency and efficacy. numberanalytics.com The difference in the spatial arrangement of atoms between enantiomers leads to distinct interactions with the chiral environment of a receptor binding site. slu.se These differential interactions are the molecular basis for the observed differences in potency and efficacy between this compound and (R)-Propiram.

Potency: Potency is a measure of the concentration of a drug required to produce a defined effect and is directly related to the ligand's affinity for its receptor. The enantiomer that forms more stable and favorable intermolecular bonds (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) with the receptor will have a higher affinity (lower dissociation constant, Kd, or inhibition constant, Ki). hzdr.de This stronger binding means that a lower concentration of the drug is needed to occupy a significant number of receptors and elicit a response, thus resulting in higher potency.

Efficacy: Efficacy relates to the ability of the bound ligand to activate the receptor. nih.gov This is not solely dependent on binding but on the ligand's capacity to stabilize the active conformational state of the receptor. biorxiv.org The "correct" enantiomer, upon binding, induces or selects for this active conformation, which allows for efficient coupling to and activation of downstream signaling proteins like G-proteins. frontiersin.org The "incorrect" enantiomer may bind to the receptor (often with lower affinity) but fail to induce the precise structural rearrangement necessary for activation, thus exhibiting low or zero efficacy and acting as a competitive antagonist. nih.gov Therefore, the chiral center of propiram is pivotal in dictating not just how strongly it binds to the opioid receptor, but whether it can effectively "turn the receptor on."

In Vitro Mechanistic Investigations of this compound Action

Cellular Assays for Receptor Activation and Signal Transduction Pathways

Investigating the mechanism of this compound action extends beyond binding and initial G-protein activation to the downstream cellular consequences. This is achieved through various in vitro cellular assays that monitor different stages of the signal transduction pathway. mdpi.com Signal transduction is the process by which a signal from a ligand binding to a cell-surface receptor is relayed through a series of molecular events within the cell, ultimately resulting in a specific cellular response. wikipedia.orgwordpress.com

Opioid receptors, as members of the GPCR family, primarily couple to inhibitory Gαi/o proteins. ionbiosciences.com Upon activation by a ligand like this compound, the dissociated G-protein subunits modulate the activity of various intracellular effectors. khanacademy.org Key signaling pathways affected include:

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). frontiersin.org

Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and cell hyperpolarization. ionbiosciences.com It can also inhibit voltage-gated calcium channels.

MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, through more complex pathways that can involve β-arrestin. mdpi.com

Cellular assays are designed to quantify these events, providing a comprehensive view of a ligand's functional signature. mdpi.comlicorbio.com

| Assay Type | Pathway Measured | Principle & Typical Readout |

| cAMP Accumulation Assay | Gαi-mediated inhibition of adenylyl cyclase | Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of this compound. The ability of this compound to inhibit the forskolin-induced rise in cAMP is measured, typically using immunoassays (e.g., HTRF, ELISA). |

| GIRK Channel Activation Assay | Gβγ-mediated ion channel modulation | Measures the activation of GIRK channels, often using a thallium flux assay. ionbiosciences.com Activated GIRK channels allow the influx of thallium (a potassium surrogate), which is detected by a specific fluorescent dye, indicating receptor activation. |

| Receptor Internalization Assay | β-arrestin-mediated desensitization | Monitors the movement of receptors from the cell surface into the cell interior following agonist stimulation. This can be quantified using techniques like On-Cell Western assays with antibodies against extracellular receptor tags or by microscopy with fluorescently-tagged receptors. licorbio.com |

| ERK Phosphorylation Assay | MAPK pathway activation | Measures the level of phosphorylated ERK (pERK), the activated form of the kinase. This is typically done using Western blotting or cellular immunoassays that utilize antibodies specific to pERK. |

Studies on Receptor Association and Modulatory Mechanisms

The interaction of this compound with its primary target, the μ-opioid receptor (MOR), is characterized by a complex pharmacological profile. As a member of the opioid class of compounds, its mechanism of action is primarily defined by its binding affinity, kinetics, and the specific downstream signaling pathways it modulates upon receptor association. While detailed quantitative data for the (S)-enantiomer are not extensively reported in publicly available literature, its pharmacological behavior can be understood within the established principles of opioid receptor interaction, particularly the concepts of partial agonism and receptor modulation.

Propiram is recognized as a partial agonist at the μ-opioid receptor, a characteristic that also imparts weak antagonist properties. wikipedia.org This dualistic nature means that while it can activate the receptor to produce a response, the maximal effect is lower than that of a full agonist like morphine. nih.govpainphysicianjournal.com Concurrently, by occupying the receptor's binding site, it can block or displace full agonists, thereby antagonizing their effects. nih.gov

The stereochemistry of chiral drugs like Propiram is a critical determinant of their biological activity. According to the Easson-Stedman model, a three-point interaction between a ligand and its receptor site is necessary for a significant biological response, a condition that one enantiomer typically fulfills more effectively than its mirror image. khanacademy.orgresearchgate.net For Propiram, evidence suggests that the (S)-enantiomer is the more pharmacologically active form; the R-enantiomer is reported to have substantially lower binding activity compared to morphine. researchgate.net

Receptor Binding and Association Dynamics

The association of a ligand with its receptor is governed by its binding affinity and kinetic rate constants. Affinity, often expressed as the inhibition constant (Kᵢ) or dissociation constant (Kₑ), reflects the concentration of the drug required to occupy 50% of the receptors at equilibrium. excelleratebio.com A lower Kᵢ value indicates a higher binding affinity. pharmacytimes.com

The kinetics of the interaction are described by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). excelleratebio.comcsmres.co.uk The kₒₙ describes how quickly the drug binds to the receptor, while kₒff describes the rate at which the drug-receptor complex dissociates. excelleratebio.combmglabtech.com The ratio of these two constants (kₒff/kₒₙ) defines the equilibrium dissociation constant (Kₑ). bmglabtech.com A slow dissociation rate (low kₒff), resulting in a long receptor residence time, can be a better predictor of in vivo drug efficacy than affinity alone. csmres.co.uk

For this compound, specific Kᵢ, kₒₙ, or kₒff values at the μ-opioid receptor are not available in cited research literature. However, its classification as a partial agonist indicates that it possesses sufficient affinity to bind effectively to the MOR. painphysicianjournal.com

Modulatory Mechanisms

The functional outcome of receptor binding is determined by the modulatory mechanisms engaged by the ligand. For opioids, these include partial agonism, functional selectivity (biased agonism), and allosteric modulation.

Partial Agonism and Antagonism: A partial agonist is a ligand that binds to and activates a receptor but has only partial efficacy relative to a full agonist. painphysicianjournal.compharmacytimes.com This results in a "ceiling effect," where increasing the dose beyond a certain point does not produce a greater response. pharmacytimes.com The partial agonist activity of Propiram has been demonstrated in preclinical models, where it was shown to suppress and also precipitate abstinence in morphine-dependent subjects, a hallmark of mixed agonist-antagonist opioids. researchgate.net This suggests that this compound stabilizes a receptor conformation that is distinct from that induced by full agonists.

Functional Selectivity (Biased Agonism): G protein-coupled receptors (GPCRs), like the MOR, can signal through multiple intracellular pathways, primarily the G-protein-dependent pathway (associated with analgesia) and the β-arrestin pathway (linked to side effects like respiratory depression and tolerance). mdpi.comfrontiersin.orgnih.gov Functionally selective or "biased" ligands preferentially activate one pathway over the other. mdpi.comfrontiersin.org This concept is a major focus of modern opioid research, aiming to develop safer analgesics. frontiersin.orgelifesciences.org The signaling bias of a compound can be quantified using specialized cellular assays, such as BRET (Bioluminescence Resonance Energy Transfer) or PathHunter® assays, which measure G-protein coupling and β-arrestin recruitment independently. frontiersin.orgpromega.comrevvity.comdiscoverx.com There are no published studies applying these functional assays to characterize the G-protein or β-arrestin signaling profile of this compound.

Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.govmdpi.com They can act as positive allosteric modulators (PAMs), which enhance the effect of the orthosteric agonist, or negative allosteric modulators (NAMs), which reduce it. nih.govgoogle.com This mechanism offers the potential for greater receptor subtype selectivity and a ceiling effect that may improve safety. mdpi.com Current literature describes Propiram as a partial agonist that competes for the orthosteric binding site, not as an allosteric modulator. wikipedia.org

Table 1: Summary of Receptor Interaction Profile for this compound

This table summarizes the qualitative pharmacological characteristics of this compound based on available literature. Quantitative values for binding affinity and functional activity are not extensively reported.

| Parameter | Receptor | Finding | Comment |

| Receptor Target | μ-opioid receptor (MOR) | Primary | Selectively interacts with the μ-opioid receptor. wikipedia.org |

| κ- and δ-opioid receptors | Not well understood | Effects on other opioid receptor subtypes have not been fully characterized. wikipedia.org | |

| Binding Site | Orthosteric | Inferred | Acts as a competitive partial agonist, implying interaction at the primary binding site. wikipedia.org |

| Stereoselectivity | (S)-enantiomer | Active form | The (S)-enantiomer is understood to be the pharmacologically active component, consistent with the Easson-Stedman model. khanacademy.orgresearchgate.net |

| Functional Activity | Partial Agonist | Confirmed | Elicits a submaximal response compared to full agonists like morphine. wikipedia.orgresearchgate.net |

| Weak Antagonist | Confirmed | Can competitively block the effects of full MOR agonists. wikipedia.orgresearchgate.net | |

| Signaling Profile | G-Protein vs. β-Arrestin Bias | Not Determined | No studies are available that specifically measure the functional selectivity of this compound. |

| Modulation Type | Agonist/Antagonist | Confirmed | Not considered an allosteric modulator based on current understanding. wikipedia.org |

Structure Activity Relationship Sar and Structural Optimization of S Propiram Analogs

Elucidation of Pharmacophoric Elements Critical for Opioid Activity

The analgesic activity of (S)-Propiram is rooted in its specific three-dimensional arrangement of chemical features, known as a pharmacophore, which allows it to bind to and activate opioid receptors. The core structure of Propiram, N-(1-methyl-2-piperidin-1-ylethyl)-N-pyridin-2-ylpropanamide, contains several key elements that are fundamental to its opioid activity. nih.gov The aminopyridine fragment is a common feature in various analgesic molecules. mdpi.com

Key pharmacophoric elements for opioid receptor interaction generally include:

A protonated nitrogen atom: The piperidine (B6355638) nitrogen, which is basic, is expected to be protonated at physiological pH. This positively charged center often forms a crucial ionic interaction with an acidic residue (like aspartic acid) in the binding pocket of the opioid receptor.

An aromatic ring: The pyridine (B92270) ring serves as a key aromatic feature. mdpi.com This ring can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues within the receptor. nih.gov

A hydrophobic center: The propyl group attached to the amide nitrogen and the chiral methyl group contribute to the hydrophobic character of the molecule, facilitating its entry into the typically lipophilic binding pocket of the receptor.

A hydrogen bond acceptor: The oxygen atom of the propanamide carbonyl group is a critical hydrogen bond acceptor, which can form a hydrogen bond with a donor group in the receptor. nih.gov

The spatial arrangement of these elements is paramount. The chiral center at the carbon atom adjacent to the amide and piperidine nitrogens dictates the specific orientation of the substituents, which in turn influences the goodness of fit with the receptor. Models of opioid pharmacophores often highlight the importance of the distances between the protonated amine, the aromatic center, and other hydrophobic or hydrogen-bonding regions for achieving potent agonist activity. nih.govnih.gov

Impact of Chemical Modifications on Enantiomeric Potency and Selectivity

Chirality plays a pivotal role in the interaction of drug molecules with their biological targets. pharmacologymentor.com For ampromide analgesics, including Propiram and its relatives, the stereochemistry at the chiral center significantly influences both potency and receptor selectivity. For the related compound Phenampromide, studies have shown that the analgesic effects are primarily attributed to the (S)-isomer. ncats.io This stereochemical preference suggests that the specific spatial orientation of the substituents around the chiral carbon in the (S)-enantiomer allows for a more optimal interaction with the opioid receptor binding site compared to the (R)-enantiomer. nih.gov An improper fit, as would be expected with the less active enantiomer, can lead to steric clashes with amino acid residues in the receptor's back pocket, resulting in a significant loss of activity. nih.gov

Systematic Substitutions on the Piperidine Ring

The piperidine ring is a common scaffold in opioid analgesics, including the fentanyl class of compounds which share structural similarities with ampromides. iiab.me Modifications to this ring can have profound effects on pharmacological activity. Structure-activity relationship studies on related opioid scaffolds have demonstrated that substitutions at various positions on the piperidine ring can modulate affinity and efficacy.

General findings from related opioid classes suggest that:

N-substitution: The nature of the substituent on the piperidine nitrogen is critical. In many opioid classes, an N-phenethyl group is optimal for µ-opioid receptor (MOR) affinity. Propiram features a different linkage, where the piperidine is part of a 1-methyl-2-piperidinoethyl side chain.

Ring substitution: Introducing alkyl, hydroxyl, or other groups onto the carbon atoms of the piperidine ring can alter the molecule's conformation and lipophilicity. mn.govmo.gov For example, in fentanyl analogs, substitution on the 4-position of the piperidine ring is a key determinant of activity. While Propiram itself is a 1-substituted piperidine, the principles of how ring substitutions affect receptor interaction are transferable. Such modifications can influence the orientation of the entire side chain within the receptor pocket.

| Modification Type | Position of Substitution | General Effect on Opioid Activity (in related compounds) | Reference |

| Alkyl group addition | C-3 or C-4 of piperidine | Can increase or decrease potency depending on size and stereochemistry. | iiab.me |

| Hydroxyl group addition | C-4 of piperidine | Often decreases potency but can alter selectivity profile. | iiab.me |

| Ester/Ether group addition | C-4 of piperidine | Can significantly alter potency and pharmacokinetics. | iiab.me |

Derivatization of the Pyridine Moiety and its Pharmacological Implications

The pyridine ring in Propiram is a crucial bio-isostere for the aniline (B41778) ring found in many other opioid classes like the fentanyls. mdpi.com The nitrogen atom in the pyridine ring influences the electronic distribution and hydrogen-bonding capacity of the aromatic system. dovepress.com The derivatization of this moiety can significantly impact pharmacological outcomes. researchgate.netnih.gov

Pyridinone derivatives, for instance, are known to possess a wide range of biological activities and can serve as versatile scaffolds in medicinal chemistry. frontiersin.org Modifying the pyridine ring of a Propiram analog could lead to:

Altered Receptor Selectivity: Introducing substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) onto the pyridine ring can change its electronic properties and steric profile, potentially altering its preferential binding to µ, δ, or κ opioid receptors.

Enhanced Binding Affinity: Electron-withdrawing groups might enhance interactions with specific residues in the receptor binding site. frontiersin.org

| Pyridine Ring Modification | Potential Pharmacological Implication | Reference |

| Introduction of electron-withdrawing groups | May increase acidity of N-H bonds in related structures, improving interactions. | frontiersin.org |

| Introduction of electron-donating groups | Can alter electron density and binding interactions. | nih.gov |

| Conversion to Pyridinone | Can provide additional hydrogen bond donors/acceptors, manipulating physicochemical properties. | frontiersin.org |

| Bioisosteric replacement (e.g., with Thiophene) | Can significantly alter activity, as seen in fentanyl analogs (e.g., Thiofentanyl). | ncleg.net |

Comparative SAR Analysis with Related Ampromide Analgesics (e.g., Phenampromide, Diampromide)

Propiram belongs to the ampromide family of opioid analgesics, which also includes Phenampromide and Diampromide. ncats.iowikipedia.orgwikipedia.org These compounds share a common structural template but differ in key areas, leading to distinct pharmacological profiles. A comparative analysis highlights crucial SAR trends.

Propiram: Features a pyridine ring attached to the amide nitrogen. nih.gov It is a partial µ-opioid agonist. wikipedia.org

Phenampromide: Replaces the pyridine ring with a phenyl group and the 1-methyl-2-piperidinoethyl side chain with a morpholinoethyl group. It is noted that the (S)-enantiomer possesses the analgesic activity. ncats.io

Diampromide: Also has a phenyl ring instead of pyridine and features a different side chain: N-[2-(methyl-(2-phenylethyl)amino)propyl]. wikipedia.org It is described as a ring-opened analog of fentanyl and has a potency similar to morphine. wikipedia.org

| Compound | Aromatic Group | Side Chain on Amide Nitrogen | Key SAR Implication | Reference |

| This compound | Pyridin-2-yl | 1-methyl-2-(1-piperidinyl)ethyl | Pyridine ring and piperidine-containing side chain define its partial agonist profile. | nih.govwikipedia.org |

| Phenampromide | Phenyl | 2-morpholinoethyl | Phenyl ring and morpholine (B109124) side chain. (S)-enantiomer is active. | ncats.io |

| Diampromide | Phenyl | 2-(methyl(phenethyl)amino)propyl | Acyclic side chain, considered a ring-opened fentanyl analog. | wikipedia.org |

Rational Design Principles for Enhanced Target Affinity and Functional Activity

Rational drug design aims to develop new medications based on a known biological target. wikipedia.orgscitechnol.com For this compound analogs, these principles can be applied to enhance affinity for a specific opioid receptor subtype (e.g., MOR) and to fine-tune functional activity (e.g., full agonist, partial agonist, or antagonist).

Key rational design strategies include:

Structure-Based Design: If the 3D structure of the target opioid receptor is known (from X-ray crystallography or cryo-EM), computational docking can be used to model how Propiram analogs fit into the binding site. wikipedia.org This allows for the design of new molecules with shapes and charge distributions that are complementary to the receptor, optimizing interactions and improving binding affinity. nih.govazolifesciences.com

Pharmacophore-Based Design: In the absence of a high-resolution receptor structure, a pharmacophore model can be built based on a series of active and inactive molecules. azolifesciences.com This model defines the essential 3D arrangement of features required for activity and can be used to screen virtual libraries for new compounds or to guide the modification of the Propiram scaffold.

Selectivity Tuning: Achieving selectivity for one opioid receptor subtype over others is a primary goal to minimize side effects. This can be accomplished by exploiting subtle differences in the amino acid composition of the binding pockets of different receptors. nih.gov For example, introducing substituents that form favorable interactions with unique residues in the MOR binding site, but cause steric clashes in the DOR or KOR sites, can rationally enhance MOR selectivity.

Conformational Constraint: Introducing rigidifying elements, such as ring systems or double bonds, into the flexible side chain of Propiram can lock the molecule into a more "active" conformation. pharmacologymentor.com This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and selectivity.

By systematically applying these principles, medicinal chemists can guide the structural optimization of this compound analogs to develop compounds with improved therapeutic profiles. parssilico.com

Research on this compound Computational Modeling Not Publicly Available

Following a comprehensive search of publicly available scientific literature, no specific research studies or detailed data were found regarding the application of the requested computational chemistry and molecular modeling techniques to the chemical compound this compound.

The investigation sought to find information for the following specific research areas as outlined:

Computational Chemistry and Molecular Modeling for S Propiram Research

Future Research Directions and Unexplored Avenues for S Propiram

Investigation of Uncharacterized Receptor Interactions and Putative Off-Target Modulations

The potential for off-target modulation, where a drug interacts with unintended molecular targets, is a critical aspect of drug development. nih.govnih.gov Such interactions can lead to unexpected physiological responses. nih.gov Techniques such as broad-based receptor profiling assays are essential to systematically evaluate the binding of (S)-propiram to a diverse panel of receptors. Any identified off-target interactions would necessitate further investigation to determine their functional relevance and potential contribution to the compound's known effects or to uncover novel therapeutic possibilities.

Advanced Mechanistic Studies on Opioid Receptor Desensitization and Tolerance at a Molecular Level

The development of tolerance, a reduction in drug efficacy with repeated use, is a significant challenge with opioid analgesics. wikipedia.orgfrontiersin.org The molecular mechanisms underlying opioid receptor desensitization and tolerance are complex, involving processes such as receptor phosphorylation, uncoupling from G proteins, and internalization. researchgate.netnih.gov

Future research on this compound should employ advanced molecular techniques to dissect its specific effects on these processes. Key areas of investigation include:

Receptor Phosphorylation: Studies should examine how this compound influences the phosphorylation of specific residues on opioid receptors, such as Serine-375 on the mu-opioid receptor, which has been implicated in morphine-induced desensitization. embopress.org

Arrestin Recruitment: The role of β-arrestins in mediating receptor desensitization and signaling is well-established. nih.gov Investigating the interaction between this compound-activated opioid receptors and β-arrestins will provide insight into its potential for inducing tolerance.

Receptor Trafficking: The internalization and subsequent recycling or degradation of opioid receptors are critical for regulating signaling. researchgate.net Live-cell imaging and other advanced microscopy techniques can be used to visualize the trafficking of opioid receptors in response to this compound exposure.

Understanding these molecular events will be crucial for predicting the tolerance liability of this compound and for the development of strategies to mitigate this effect.

Development of Highly Selective Radioligands for Opioid Receptor Subtypes to Refine Binding Studies

Radioligands have been instrumental in the initial discovery and characterization of opioid receptors. nih.gov The development of highly selective radioligands is essential for accurately determining the binding affinity and density of different opioid receptor subtypes. nih.govjneurosci.org While existing radioligands have been valuable, there is a continuous need for improved tools with higher specificity and affinity.

Future efforts should focus on designing and synthesizing novel radiolabeled analogs of this compound or other selective ligands. The use of isotopes like Carbon-11 or Fluorine-18 for positron emission tomography (PET) imaging could enable in vivo visualization and quantification of opioid receptor occupancy by this compound. snmjournals.orgsnmjournals.org This would provide invaluable information on its pharmacokinetic and pharmacodynamic properties in a living system.

Table 1: Examples of Radioligands Used in Opioid Receptor Research

| Radioligand | Receptor Selectivity | Application | Reference |

|---|---|---|---|

| 3H-[D-Ala2,MePhe4,Gly-ol5]enkephalin (DAMGO) | μ-opioid receptor | In vitro binding assays | jneurosci.org |

| 11C-LY2459989 | κ-opioid receptor | PET imaging | snmjournals.org |

Exploration of this compound as a Chemical Scaffold for Novel Analgesic Chemotypes

The chemical structure of this compound can serve as a valuable starting point for the design and synthesis of novel analgesic compounds. google.com By systematically modifying different parts of the this compound molecule, medicinal chemists can explore the structure-activity relationships (SAR) to develop new chemical entities with improved properties, such as enhanced potency, reduced side effects, or altered receptor selectivity.

The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a structurally different but functionally equivalent moiety, could also be applied. herts.ac.uk This approach has the potential to identify entirely new classes of analgesics derived from the fundamental pharmacophore of this compound. The goal is to create a diverse library of analogs that can be screened for their analgesic activity and other pharmacological properties.

Application of Emerging Advanced Characterization Techniques in this compound Research

The field of analytical and structural biology is continually evolving, offering new and powerful tools for characterizing drug-receptor interactions at an unprecedented level of detail. numberanalytics.commdpi.com The application of these emerging techniques to the study of this compound could provide significant new insights.

Examples of advanced characterization techniques that could be employed include:

Cryo-Electron Microscopy (Cryo-EM): This technique can be used to determine the high-resolution three-dimensional structure of this compound bound to opioid receptors, providing a detailed view of the binding pocket and the conformational changes induced by ligand binding.

Single-Molecule Spectroscopy: These methods allow for the observation of individual receptor molecules, providing information on the dynamics of ligand binding and receptor activation without the averaging inherent in ensemble measurements. mdpi.com

Advanced Mass Spectrometry: Modern mass spectrometry techniques can be used for detailed analysis of post-translational modifications of opioid receptors, such as phosphorylation, in response to this compound.

By embracing these cutting-edge technologies, researchers can gain a more comprehensive and dynamic understanding of the molecular pharmacology of this compound. researchgate.netnih.gov

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound’s neuropharmacological effects?

- Methodological Answer : Assess feasibility via pilot studies on compound availability and model viability. Justify novelty by targeting understudied pathways (e.g., κ-opioid crosstalk). Ensure ethical alignment through harm-benefit analysis. Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, e.g., "In chronic pain patients (P), does this compound (I) reduce opioid dependence (O) compared to buprenorphine (C)?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.